1,2,3,4-tetrachloro-5-methylbenzene

Catalog No.
S1520523
CAS No.
1006-32-2
M.F
C7H4Cl4
M. Wt
229.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-tetrachloro-5-methylbenzene

CAS Number

1006-32-2

Product Name

1,2,3,4-tetrachloro-5-methylbenzene

IUPAC Name

1,2,3,4-tetrachloro-5-methylbenzene

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C7H4Cl4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3

InChI Key

ZLELNPSBDOUFHN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Synonyms

1,2,3,4-Tetrachloro-5-methylbenzene

Canonical SMILES

CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl

Reference Standard

  • Environmental Analysis: Due to its well-defined properties, 2,3,4,5-Tetrachlorotoluene is used as a reference standard in environmental analysis. It helps in the identification and quantification of other chlorinated aromatic compounds present in environmental samples like soil, water, and air. This allows researchers to monitor and study the presence and distribution of these potentially harmful pollutants. Source: LGC Standards:

Organic Synthesis

  • Intermediate in Chemical Reactions: 2,3,4,5-Tetrachlorotoluene can act as a starting material or intermediate in various organic synthesis reactions. Researchers can utilize it to synthesize other complex organic molecules with specific functionalities by employing different reaction conditions and catalysts. Source: American Chemical Society: )

Material Science

  • Investigation of Physical and Chemical Properties: The unique structure and properties of 2,3,4,5-Tetrachlorotoluene make it a subject of research in material science. Scientists can study its physical properties like melting point, boiling point, and solubility to understand the behavior of similar compounds and explore potential applications in material development. Additionally, its chemical properties, such as reactivity and stability, can be investigated to gain insights into the behavior of chlorinated aromatic compounds in different environments.

1,2,3,4-tetrachloro-5-methylbenzene, also known as 1,2,3,4-tetrachlorotoluene, is a chlorinated aromatic compound with the molecular formula C7H4Cl4C_7H_4Cl_4 and a molecular weight of approximately 229.92 g/mol. This compound is characterized by the presence of four chlorine atoms attached to a benzene ring that also contains a methyl group at the fifth position. Its structure can be represented as follows:

The compound is a derivative of toluene and is recognized for its unique substitution pattern of chlorine atoms, which significantly influences its chemical behavior and properties. It has a density of 1.497 g/cm³ and a boiling point of 279.9°C at 760 mmHg .

TcTL does not have a known mechanism of action in biological systems. Its primary function is as a reference standard for analytical purposes.

As with most halogenated organic compounds, TcTL should be handled with care due to potential health risks.

  • Toxicity: Information on the specific toxicity of TcTL is limited. However, similar chlorinated aromatics can be irritating to the skin, eyes, and respiratory system.
  • Flammability: TcTL is likely to have low flammability due to the presence of chlorine atoms.
  • Reactivity: TcTL is not expected to be highly reactive under normal conditions. However, it may react with strong oxidizing or reducing agents.

  • Oxidation: The compound can be oxidized to produce chlorinated benzoic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield less chlorinated derivatives of toluene through agents like lithium aluminum hydride.
  • Substitution: The chlorine atoms can be replaced by other functional groups under specific conditions, often using nucleophilic substitution reactions with reagents like sodium methoxide .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
  • Substitution Reagents: Sodium methoxide or sodium ethoxide .

The synthesis of 1,2,3,4-tetrachloro-5-methylbenzene primarily involves the chlorination of toluene. This process requires precise control over reaction conditions to ensure selective chlorination at the desired positions on the benzene ring. A common method includes:

  • Chlorination of Toluene: Toluene undergoes chlorination in the presence of chlorine gas and a catalyst (such as iron or aluminum chloride) under controlled conditions.
  • Hydrolysis: Following chlorination, hydrolysis may be performed to yield the final product .

Industrial Production

In industrial settings, multi-step processes may be employed to achieve high yields and purity levels. The production methods can vary based on facility requirements and scale .

1,2,3,4-tetrachloro-5-methylbenzene finds applications across various fields:

  • Analytical Chemistry: Used as a reference standard for instrument calibration and method validation.
  • Chemical Synthesis: Serves as an intermediate in the production of other chlorinated aromatic compounds.
  • Research: Investigated for its potential effects in biological systems .

Several compounds share structural similarities with 1,2,3,4-tetrachloro-5-methylbenzene:

  • 2,3,4,6-Tetrachlorotoluene
  • 2,3,5,6-Tetrachlorotoluene
  • 2,4,5,6-Tetrachlorotoluene

Uniqueness

The uniqueness of 1,2,3,4-tetrachloro-5-methylbenzene lies in its specific substitution pattern of chlorine atoms on the benzene ring adjacent to the methyl group. This arrangement affects its reactivity and interactions compared to similar compounds. For instance:

  • The position of chlorine substituents influences the compound's electrophilic substitution reactions.
  • Its distinct structure may lead to different physical properties and biological activities when compared to other tetrachlorotoluenes .

The hydrolytic degradation of 1,2,3,4-tetrachloro-5-methylbenzene in aquatic environments represents a complex biochemical process that involves both abiotic and biotic transformation mechanisms [1] [5]. Under aquatic conditions, this chlorinated aromatic compound exhibits moderate volatility when dissolved, leading to partitioning between the dissolved and gaseous phases [1]. The compound demonstrates strong adsorption to organic matter, which significantly influences its bioavailability and degradation kinetics in water systems [5].

Microbial degradation studies have demonstrated that chlorinated benzenes, including tetrachlorinated derivatives, undergo aerobic mineralization through constitutively expressed benzene dioxygenase and dihydrodiol dehydrogenase enzymes [15]. The degradation pathway initiates with the formation of chlorocatechols, which are subsequently processed through an inducible chlorocatechol pathway to produce Krebs cycle intermediates [15]. Research conducted on Pseudomonas chlororaphis strain RW71 revealed that 1,2,3,4-tetrachlorobenzene degradation follows a modified ortho cleavage pathway, resulting in the formation of 2,3,5-trichloromaleylacetic acid as an intermediate metabolite [15].

The hydrolytic stability of 1,2,3,4-tetrachloro-5-methylbenzene is enhanced by the presence of multiple chlorine substituents, which increase resistance to nucleophilic attack [7]. Under standard aquatic conditions, direct hydrolysis proceeds slowly, with the compound exhibiting greater persistence compared to less chlorinated analogs [41]. Temperature and pH significantly influence the hydrolytic degradation rate, with elevated temperatures and alkaline conditions promoting more rapid transformation [7].

ParameterValueReference
Aerobic degradation half-life17-433 days [41]
Primary degradation pathwayBenzene dioxygenase initiation [15]
Key intermediate2,3,5-trichloromaleylacetic acid [15]
Temperature dependencePositive correlation [7]

Photolytic Decomposition Mechanisms Under Atmospheric Conditions

The photolytic degradation of 1,2,3,4-tetrachloro-5-methylbenzene under atmospheric conditions proceeds through direct photolysis and hydroxyl radical-mediated oxidation pathways [12] [18]. As an aromatic molecule with strong ultraviolet absorption characteristics, the compound exhibits photochemical reactivity under solar irradiation [41]. Atmospheric half-lives for chlorinated benzenes typically range from 20 to 40 hours under simulated atmospheric conditions, indicating moderate photochemical stability [41].

Direct photolysis involves absorption of ultraviolet radiation leading to carbon-chlorine bond cleavage and subsequent formation of reactive intermediates [28] [32]. The photodegradation quantum yield for chlorinated aromatic compounds varies depending on wavelength and atmospheric conditions, with typical values ranging from 0.01 to 0.1 mol per Einstein [29] [30]. Vacuum ultraviolet irradiation studies demonstrate that photodegradation efficiency is inversely proportional to initial concentration and directly related to light intensity and relative humidity [18].

Hydroxyl radical-mediated oxidation represents the dominant atmospheric degradation pathway for chlorinated aromatics [12]. The reaction proceeds through hydrogen abstraction from the methyl group or addition to the aromatic ring, followed by oxygen incorporation and subsequent fragmentation [12]. Atmospheric modeling studies indicate that hydroxyl radical concentrations significantly influence overall degradation rates, with higher radical concentrations accelerating transformation processes [12].

Photodegradation products include various chlorinated intermediates, carbon dioxide, hydrogen chloride, and organic acids [18] [33]. The formation of polychlorinated dibenzofurans has been observed during photolytic decomposition of related chlorinated compounds under specific irradiation conditions [33]. Environmental factors such as temperature, humidity, and ozone concentration modulate photodegradation kinetics and product distribution patterns [32].

Photolysis ParameterValue RangeConditions
Atmospheric half-life20-40 hoursSimulated conditions
Quantum yield0.01-0.1 mol/EinsteinUV irradiation
Hydroxyl radical rate constant10⁻¹²-10⁻¹¹ cm³/molecule/s298 K
Temperature coefficient1.5-2.0Per 10°C increase

Sediment-Water Partitioning Dynamics in Estuarine Environments

The sediment-water partitioning behavior of 1,2,3,4-tetrachloro-5-methylbenzene in estuarine environments is characterized by strong sorption to organic matter and complex equilibrium dynamics [13] [24]. Partition kinetics studies conducted on chlorinated benzenes demonstrate that equilibrium times range from 6.7 to 14.3 hours, with no specific pattern related to octanol-water partition coefficients [13]. The compound exhibits preferential association with sediment organic carbon, resulting in significant retention within benthic environments [24] [27].

Sediment-water partition coefficients for tetrachlorobenzenes typically range from 10³ to 10⁵ liters per kilogram, depending on organic carbon content and sediment characteristics [13]. Adsorption rate constants increase with higher octanol-water partition coefficients, while desorption rate constants decrease correspondingly [13]. For compounds similar to 1,2,3,4-tetrachloro-5-methylbenzene, adsorption rates range from 15.3 to 26.3 liters per kilogram per hour, with desorption rates varying from 0.01 to 0.41 per hour [13].

Estuarine sediment environments present unique challenges for partitioning predictions due to varying salinity, organic matter composition, and hydrodynamic conditions [24] [42]. Dissolved organic matter in estuarine pore waters significantly influences partitioning behavior, with molecular size and polarity fractions affecting distribution coefficients [42]. Aeration effects on anoxic sediment pore water demonstrate that dissolved organic matter structural changes can alter partitioning behavior by an order of magnitude [42].

The geochemical partitioning of chlorinated compounds in estuarine sediments depends on anthropogenic emission sources and sediment composition [27]. Under contaminated conditions, mobile fractions dominate over lithogenous fractions, with the reducible fraction serving as the primary sink for metals and associated organic contaminants under oxic conditions [27]. Sediment aging phenomena result in stronger binding over time, reducing bioavailability and slowing degradation processes [41].

Partitioning ParameterValue RangeSediment Type
Partition coefficient (Kd)10³-10⁵ L/kgOrganic-rich sediment
Adsorption rate constant15-26 L/kg/hFine-grained sediment
Desorption rate constant0.01-0.4 h⁻¹Aged sediment
Organic carbon normalized Koc10⁴-10⁶ L/kgVariable organic content
Equilibrium time6.7-14.3 hoursMixed sediment types

Isotope dilution mass spectrometry represents a primary analytical methodology for the accurate quantification of 1,2,3,4-tetrachloro-5-methylbenzene in environmental matrices. This technique employs isotopically labeled internal standards to achieve metrological traceability and enhanced analytical precision [1] [2]. The method involves the addition of a known amount of enriched isotope to the sample, followed by equilibration and mass spectrometric analysis to determine altered isotope ratios [2].

The theoretical foundation of isotope dilution mass spectrometry relies on the alteration of natural isotope ratios through the addition of enriched isotopic spikes. For 1,2,3,4-tetrachloro-5-methylbenzene analysis, carbon-13 or deuterium-labeled analogs serve as internal standards. The quantification equation incorporates the isotopic abundance of both the spike and the natural analyte, the amount of spike added, and the measured isotope ratio [2].

Experimental protocols for 1,2,3,4-tetrachloro-5-methylbenzene require careful optimization of mass spectrometric parameters. Triple quadrupole mass spectrometers equipped with electron impact ionization provide optimal sensitivity for chlorinated aromatic compounds. The molecular ion fragmentation patterns of tetrachlorotoluene isomers exhibit characteristic losses of chlorine atoms and methyl groups, enabling selective quantification [3]. Detection limits typically range from 0.1 to 1.0 nanograms per milliliter in aqueous matrices, with relative standard deviations of 2 to 5 percent [1].

Matrix-specific considerations include the potential for isotope ratio bias due to co-eluting compounds and instrumental discrimination effects. Dead time correction and mass bias correction protocols must be implemented to ensure accurate quantification [2]. The method demonstrates particular utility in regulatory compliance monitoring, where traceability to international measurement standards is required for legal defensibility of analytical results [4].

Matrix Effects in Gas Chromatography-Electron Capture Detection

Matrix effects in gas chromatography-electron capture detection analysis of 1,2,3,4-tetrachloro-5-methylbenzene present significant analytical challenges that require comprehensive understanding and mitigation strategies. These effects manifest as signal suppression or enhancement depending on the specific matrix composition and co-eluting compounds [5] [6].

The electron capture detector exhibits exceptional sensitivity for halogenated compounds, including tetrachlorotoluene isomers, with detection limits ranging from 1 to 50 nanograms per milliliter depending on the matrix complexity [7] [8]. However, the detector response is susceptible to interference from co-extracted matrix components that compete for thermal electrons in the detector cell [9]. Common interferents include other chlorinated compounds, sulfur-containing species, and nitro-compounds that possess high electron affinity [10].

Matrix-specific effects vary considerably across environmental sample types. Drinking water matrices typically produce minimal matrix effects, with signal alterations of ±5 to 15 percent [10]. Groundwater samples exhibit moderate interference due to dissolved organic matter and inorganic ions, resulting in ±10 to 25 percent signal variation. Surface water matrices present more complex interference patterns, with ±15 to 35 percent signal effects attributed to humic substances and biological metabolites [10].

Soil and sediment extracts demonstrate the most pronounced matrix effects, with signal alterations ranging from ±20 to 50 percent. These effects result from co-extraction of lipids, waxes, and other organic compounds that interfere with analyte transfer from the injection port to the detector [11]. Biological tissue extracts exhibit even more severe matrix effects, with signal variations of ±30 to 60 percent due to complex lipid and protein matrices [12].

Compensation strategies for matrix effects include matrix-matched calibration, standard addition methods, and isotope dilution techniques. Matrix-matched calibration involves preparing calibration standards in blank matrix extracts that closely match the sample composition. Standard addition involves spiking sample aliquots with known amounts of analyte to determine the matrix-specific response factor. Isotope dilution using stable isotope-labeled internal standards provides the most robust compensation for matrix effects in complex environmental samples [2].

Interlaboratory Validation Studies for Regulatory Compliance Testing

Interlaboratory validation studies for 1,2,3,4-tetrachloro-5-methylbenzene analysis serve as critical quality assurance measures for regulatory compliance testing under persistent organic pollutant monitoring programs. These studies assess analytical method performance across multiple laboratories and provide essential data for method standardization and accreditation [13] [14].

The United Nations Environment Programme coordinates global interlaboratory assessments for persistent organic pollutant analysis, with participation from over 100 laboratories worldwide. These assessments evaluate analytical performance using statistical models that generate z-scores for individual laboratory results. Successful performance requires z-scores of less than ±2.0, while scores between ±2.0 and ±3.0 indicate questionable performance, and scores greater than ±3.0 are considered unsatisfactory [13].

For 1,2,3,4-tetrachloro-5-methylbenzene analysis in water matrices, interlaboratory studies demonstrate precision values ranging from 12 to 18 percent relative standard deviation, with accuracy values of 85 to 115 percent recovery. Detection limits across participating laboratories span 0.5 to 2.0 nanograms per milliliter, with compliance rates of 75 to 85 percent for water analysis [14].

Soil matrix analysis presents greater analytical challenges, with precision values of 15 to 25 percent relative standard deviation and accuracy ranges of 75 to 120 percent recovery. Detection limits for soil analysis range from 5 to 15 nanograms per gram, with compliance rates of 65 to 80 percent. The expanded uncertainty for soil analysis typically ranges from 20 to 35 percent at 95 percent confidence level [13].

Biological matrix analysis exhibits the poorest interlaboratory performance, with precision values of 20 to 35 percent relative standard deviation and accuracy ranges of 70 to 125 percent recovery. Detection limits for biological matrices span 1 to 10 nanograms per gram, with compliance rates of only 60 to 75 percent. The high variability in biological matrix analysis reflects the complexity of lipid extraction and cleanup procedures required for these samples [14].

Critical factors affecting interlaboratory performance include the availability of certified reference materials, standardized extraction protocols, and proficiency in instrumental analysis. Laboratories demonstrating consistent participation in interlaboratory studies show improved performance over time, indicating the value of regular quality assurance activities [15]. The Stockholm Convention Global Monitoring Plan requires that laboratories demonstrate capability to analyze persistent organic pollutants within a margin of ±25 percent to provide reliable monitoring data [14].

Novel Extraction Techniques for Complex Environmental Matrices

Novel extraction techniques for 1,2,3,4-tetrachloro-5-methylbenzene analysis from complex environmental matrices emphasize green analytical chemistry principles while maintaining or improving analytical performance compared to traditional methods. These techniques address the growing demand for environmentally sustainable analytical procedures that minimize solvent consumption and waste generation [16] [17].

Solid phase microextraction represents a paradigm shift in sample preparation, eliminating the need for organic solvents while providing excellent selectivity for target analytes. The technique employs polymer-coated fibers that extract analytes through absorption or adsorption mechanisms. For 1,2,3,4-tetrachloro-5-methylbenzene analysis, polydimethylsiloxane fibers with 100-micrometer coating thickness provide optimal extraction efficiency [12]. Recovery values range from 85 to 110 percent with extraction times of 30 to 60 minutes. The technique demonstrates compatibility with water, soil, and biological matrices while achieving detection limits of 0.5 to 5.0 nanograms per milliliter [18].

Supercritical fluid extraction utilizes supercritical carbon dioxide as an extraction medium, providing a completely solvent-free alternative for solid matrix analysis. The technique operates at pressures above 74 bar and temperatures above 31 degrees Celsius, where carbon dioxide exhibits unique solvent properties. Recovery values for 1,2,3,4-tetrachloro-5-methylbenzene range from 80 to 95 percent with extraction times of 15 to 45 minutes. The technique demonstrates particular utility for biological tissue analysis, where traditional organic solvents may interfere with subsequent chromatographic analysis [16].

Microwave-assisted extraction employs microwave energy to accelerate the extraction process through rapid heating of the sample matrix. The technique reduces extraction times to 10 to 30 minutes while achieving recovery values of 85 to 100 percent. Solvent volumes are reduced by 50 to 80 percent compared to traditional extraction methods. The technique shows excellent compatibility with soil and sediment matrices, where conventional extraction methods may require extended contact times [20].

Dispersive liquid-liquid microextraction represents an innovative approach that combines extraction and preconcentration in a single step. The technique employs microliters of extraction solvent dispersed in the sample matrix, followed by centrifugation to separate the analyte-enriched phase. Recovery values for 1,2,3,4-tetrachloro-5-methylbenzene range from 75 to 95 percent with extraction times of 5 to 15 minutes. The technique requires only 0.1 to 1.0 milliliters of organic solvent, representing a significant reduction in solvent consumption [16].

Hollow fiber liquid phase microextraction utilizes porous hollow fibers as supports for extraction solvents, enabling selective extraction of target analytes from complex matrices. The technique operates in two-phase or three-phase configurations, depending on the chemical properties of the target analytes. Recovery values range from 80 to 105 percent with extraction times of 45 to 90 minutes. The technique demonstrates excellent selectivity for 1,2,3,4-tetrachloro-5-methylbenzene in biological matrices, where traditional extraction methods may co-extract interfering compounds [16].

Membrane assisted solvent extraction employs nonporous membranes to separate the sample matrix from the extraction solvent, preventing contamination while allowing selective analyte transfer. The technique achieves recovery values of 85 to 100 percent with extraction times of 30 to 60 minutes. Solvent volumes are reduced to 1 to 10 milliliters, representing a significant improvement in environmental sustainability compared to traditional liquid-liquid extraction methods [16].

XLogP3

5.1

Other CAS

76057-12-0

Wikipedia

1,2,3,4-Tetrachloro-5-methylbenzene

Dates

Last modified: 04-14-2024

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